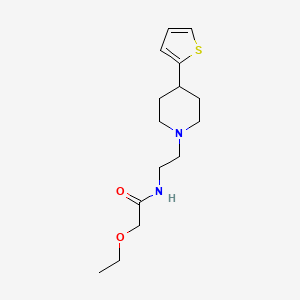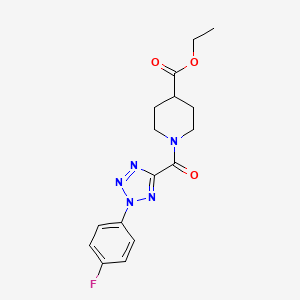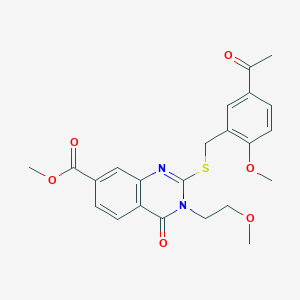![molecular formula C19H20FN3OS B2573555 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide CAS No. 887902-12-7](/img/structure/B2573555.png)
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H20FN3OS and its molecular weight is 357.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Research
This compound and its derivatives have shown promise in antitumor and anticancer research. A study by Shams et al. (2010) highlighted the synthesis of heterocyclic compounds derived from a similar cyanoacetamide structure, which displayed significant antiproliferative activity against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer (Shams et al., 2010). Similarly, El‐Hag et al. (2022) explored the synthesis and biological activity of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives, which showed effective antiproliferative activity against breast and liver cancer cell lines (El‐Hag et al., 2022).
Synthesis of Novel Heterocyclic Compounds
The compound's derivatives have been used in the synthesis of various novel heterocyclic compounds. Cholakova & Ivanov (1988) investigated the cyclocondensation of similar cyano-2-butenoic acid esters, which led to the formation of triaryl-substituted pyridine carbonitriles (Cholakova & Ivanov, 1988). Additionally, Fedoseev et al. (2015) studied the synthesis of 2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles, noting the wide range of biological activities associated with compounds containing a pyridone fragment with a cyano group (Fedoseev et al., 2015).
Catalytic and Synthetic Chemistry
This compound and its related structures have been utilized in catalytic and synthetic chemistry. Martinez-Espinar et al. (2017) synthesized new Rh-NPs stabilized by N-Heterocyclic Carbenes (NHC) and studied their application in the catalytic hydrogenation of various aromatic substrates (Martinez-Espinar et al., 2017).
Application in Organic Chemistry
The cyano group, a key component of the compound, has been extensively used in organic chemistry for various reactions. Li et al. (2015) utilized the cyano group as a traceless activation group for the intermolecular [3+2] cycloaddition of azomethine ylides, demonstrating an effective approach to synthesizing pyrrolidines (Li et al., 2015).
Antimycobacterial Research
In the realm of antimicrobial research, Kumar et al. (2008) developed spiro-piperidin-4-ones, synthesized through a 1,3-dipolar cycloaddition process involving compounds related to the query compound. These were evaluated for activity against Mycobacterium tuberculosis, showing promising results (Kumar et al., 2008).
Properties
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS/c1-18(2)9-13-14(10-21)17(25-15(13)19(3,4)23-18)22-16(24)11-6-5-7-12(20)8-11/h5-8,23H,9H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWKAISUXYOWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride](/img/structure/B2573474.png)
![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine](/img/structure/B2573477.png)
![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2573478.png)



![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2573486.png)


![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol](/img/structure/B2573490.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)
